![molecular formula C27H34F3N3O5 B031908 O-Acetyl Silodosin CAS No. 160970-86-5](/img/structure/B31908.png)
O-Acetyl Silodosin
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Overview
Description
Scientific Research Applications
SARS-CoV-2 Interaction
O-Acetyl Sialylation plays a crucial role in the interaction between SARS-CoV-2 and its host . The virus uses O-acetylated SAs to attach to host cells, with the lectin-like spike glycoprotein of SARS CoV-2 interacting with these SAs for initial attachment . This interaction is facilitated by SARS-CoV-2 hemagglutinin-esterase (HE), which acts as a glycan-binding lectin and receptor-degrading enzyme .
Evolutionary Adaptation of Viruses
The SA-binding shift in viruses proceeds through adaptations of the SA-recognition sites of the lectin and esterase domains . The molecular switching of HE acquisition of 4-O-acetyl binding from 9-O-acetyl SA binding is caused by protein–carbohydrate interaction (PCI) or lectin–carbohydrate interaction (LCI) . This reflects viral evolutionary adaptation to host SA-containing glycans .
Stability-Indicating Chromatographic Approach
A stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method with high sensitivity has been developed for the determination of silodosin (SIL) in the presence of hydrochlorothiazide (HCT) as an internal standard . This method shows good linearity in the concentration range of 4.0–600.0 μM with a lower detection limit of 85.0 nM under optimized conditions .
Treatment of Benign Prostatic Hyperplasia (BPH)
Silodosin is approved for the treatment of BPH, being highly effective in improving not only Lower Urinary Tract Symptoms (LUTS) but also urodynamic parameter impairments secondary to BPH . It has been proven to relieve the muscles in the prostate by reducing lower urinary tract symptoms related to BPH .
Medical Expulsive Therapy for Distal Ureteral Stones
Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials .
Mechanism of Action
Target of Action
O-Acetyl Silodosin primarily targets the α1A-adrenergic receptors . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .
Mode of Action
O-Acetyl Silodosin is a selective antagonist of α1-adrenergic receptors . It binds to the α1A subtype with high affinity . By binding to these receptors, O-Acetyl Silodosin relaxes the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Biochemical Pathways
It is known that α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By antagonizing these receptors, O-Acetyl Silodosin can alleviate symptoms associated with benign prostatic hyperplasia (BPH), such as urinary retention and discomfort .
Pharmacokinetics
For silodosin, it is known that about 335% of the dose is recovered in urine and 549% is recovered in feces
Result of Action
The molecular and cellular effects of O-Acetyl Silodosin’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation can alleviate symptoms associated with BPH, such as urinary retention and discomfort . The specific molecular and cellular effects of O-Acetyl Silodosin are still under investigation.
Action Environment
It is known that silodosin can improve bladder blood flow in conditions of chronic bladder ischemia . It also regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia
Safety and Hazards
Silodosin is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is not recommended for use in severe renal impairment (CCr < 30 mL/min), severe hepatic impairment (Child-Pugh score ≥ 10), or concomitant administration with strong Cytochrome P450 3A4 (CYP3A4) inhibitors (e.g., ketoconazole, clarithromycin, itraconazole, ritonavir) .
Future Directions
Silodosin has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It may also be administered to relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy and to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .
properties
IUPAC Name |
3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWICOMVSJHYADK-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Acetyl Silodosin |
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